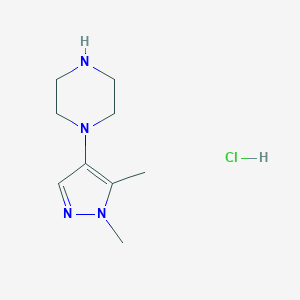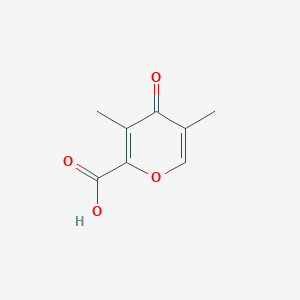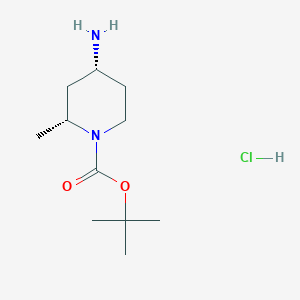
N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a tert-butyl group, a methoxy group, a morpholinoethoxy group, and a methanesulfonamide group, which contribute to its diverse reactivity and utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common approach includes the following steps:
Formation of the Ureido Group: This step involves the reaction of an amine with an isocyanate to form the ureido group.
Introduction of the Morpholinoethoxy Group: This can be achieved through nucleophilic substitution reactions where a morpholine derivative reacts with an appropriate electrophile.
Attachment of the Methanesulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methanesulfonic acid derivatives, while reduction of nitro groups would produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. Specific pathways involved may include signal transduction pathways or metabolic pathways, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea: This compound shares the tert-butyl and ureido groups but differs in the isoxazolyl moiety.
N-(5-(tert-Butyl)-2-methoxy-3-(3-(2-(2-morpholinoethoxy)benzyl)ureido)phenyl)methanesulfonamide: Similar in structure but with variations in the substituents on the aromatic ring.
Uniqueness
This compound stands out due to its combination of functional groups, which confer unique reactivity and interaction profiles
Eigenschaften
Molekularformel |
C26H38N4O6S |
|---|---|
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
1-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-3-[[2-(2-morpholin-4-ylethoxy)phenyl]methyl]urea |
InChI |
InChI=1S/C26H38N4O6S/c1-26(2,3)20-16-21(24(34-4)22(17-20)29-37(5,32)33)28-25(31)27-18-19-8-6-7-9-23(19)36-15-12-30-10-13-35-14-11-30/h6-9,16-17,29H,10-15,18H2,1-5H3,(H2,27,28,31) |
InChI-Schlüssel |
IUABYYLHWPEMOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)NCC2=CC=CC=C2OCCN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-(4-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11783294.png)

![6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783297.png)
![6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783305.png)

![3-Bromo-6-phenylisothiazolo[5,4-b]pyridine](/img/structure/B11783310.png)
![(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B11783317.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B11783323.png)





